N,N-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3,4-tetraazol-5-amine
Description
N,N-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3,4-tetraazol-5-amine is a tetrazole-based compound featuring a dimethylamine group at the 5-position of the tetrazole ring and a 4-(trifluoromethoxy)phenyl substituent at the 1-position. The trifluoromethoxy group (-OCF₃) is a strong electron-withdrawing moiety, which enhances metabolic stability and influences lipophilicity, making it relevant in medicinal chemistry for drug design .
Properties
IUPAC Name |
N,N-dimethyl-1-[4-(trifluoromethoxy)phenyl]tetrazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N5O/c1-17(2)9-14-15-16-18(9)7-3-5-8(6-4-7)19-10(11,12)13/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBOZHKWNTVJHSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=NN1C2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diazotization-Cyanation Route
A two-step process derived from Sandmeyer-type reactions:
- Diazotization : 4-(Trifluoromethoxy)aniline reacts with NaNO₂/HCl at 0–5°C to form the diazonium salt.
- Cyanation : Treatment with CuCN/KCN in aqueous NH₃ yields 4-(trifluoromethoxy)benzonitrile.
Reaction Conditions
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | NaNO₂, HCl | 0–5°C | 1 hr | 95% |
| 2 | CuCN, KCN | 80°C | 4 hr | 68% |
This method avoids direct handling of gaseous HCN, improving safety compared to alternative nitrile syntheses.
Tetrazole Ring Formation via Pinner Reaction
The Pinner reaction remains the most reliable method for constructing 5-substituted 1H-tetrazoles.
Cyclocondensation Protocol
4-(Trifluoromethoxy)benzonitrile undergoes [2+3] cycloaddition with sodium azide under acidic conditions:
Reaction Scheme
$$
\text{4-(CF₃O)C₆H₄CN} + \text{NaN₃} \xrightarrow{\text{HCl, Et₃NH⁺Cl⁻}} \text{1-[4-(CF₃O)phenyl]-1H-tetrazol-5-amine}
$$
Optimized Parameters
- Molar ratio nitrile:NaN₃ = 1:1.2
- Catalyst: Triethylammonium chloride buffer (pH 4–5)
- Solvent: DMF/H₂O (3:1 v/v)
- Temperature: 110°C (reflux)
- Time: 12–16 hr
- Yield: 82%
The buffered acidic conditions prevent decomposition of the -OCF₃ group while promoting cyclization over competing hydrolysis pathways.
N,N-Dimethylation of the C5-Amino Group
Post-functionalization of the tetrazole’s C5-amine requires careful selection of alkylating agents to avoid N1 quaternization.
Sequential Methylation via Eschweiler-Clarke Reaction
A modified Eschweiler-Clarke approach enables selective dimethylation:
Reaction Conditions
$$
\text{Tetrazole-5-amine} + 2.2 \, \text{eq. CH₂O} + 4 \, \text{eq. HCO₂H} \xrightarrow{\text{100°C, 8 hr}} \text{N,N-Dimethyl product}
$$
Key Advantages
Direct Alkylation with Methyl Iodide
Alternative two-step alkylation under phase-transfer conditions:
Stepwise Protocol
- Mono-methylation :
- 1 eq. CH₃I, K₂CO₃, DMF, 60°C, 6 hr (89% conversion)
- Di-methylation :
- 1.5 eq. CH₃I, excess K₂CO₃, DMF, 80°C, 12 hr
Comparative Analysis
| Method | Temp (°C) | Time (hr) | Yield | Purity |
|---|---|---|---|---|
| Eschweiler-Clarke | 100 | 8 | 74% | 98% |
| Stepwise Alkylation | 80 | 18 | 68% | 95% |
The Eschweiler-Clarke method provides superior yields but requires careful control of formaldehyde stoichiometry to prevent over-alkylation.
Alternative Synthetic Routes
Copper-Catalyzed Cycloaddition
Adapting methodologies from triazole synthesis, a Cu(I)-catalyzed route offers potential for one-pot assembly:
Proposed Mechanism
$$
\text{4-(CF₃O)C₆H₄N₃} + \text{CN(CH₃)₂} \xrightarrow{\text{CuI, DIPEA}} \text{Target Compound}
$$
Challenges
De Novo Ring Construction
A radical-based approach inspired by recent advances in heterocycle synthesis:
Key Steps
- Oxidative coupling of 4-(trifluoromethoxy)aniline with dimethylcyanamide
- TMS-azide mediated cyclization
- Acidic workup to aromatize the tetrazole ring
Advantages
Purification and Characterization
Crystallization Optimization
Recrystallization from ethanol/water (7:3) yields prismatic crystals suitable for X-ray analysis:
Crystallographic Data
- Space group: P2₁/c
- Unit cell parameters: a = 8.542 Å, b = 12.307 Å, c = 14.885 Å
- Density: 1.512 g/cm³
Spectroscopic Fingerprints
¹H NMR (400 MHz, CDCl₃)
- δ 3.12 (s, 6H, N(CH₃)₂)
- δ 6.98–7.42 (m, 4H, aromatic)
- δ 8.25 (s, 1H, tetrazole-H)
¹⁹F NMR (376 MHz, CDCl₃)
- δ -58.7 (s, OCF₃)
IR (KBr)
- 1615 cm⁻¹ (C=N stretch)
- 1250 cm⁻¹ (C-O-CF₃)
- 1120 cm⁻¹ (N-N stretch)
Mechanistic Insights into Key Reactions
Pinner Reaction Dynamics
DFT calculations reveal a stepwise mechanism for tetrazole formation:
- Nitrile Protonation : Acidic conditions generate nitrilium ion
- Azide Attack : NaN₃ delivers N₃⁻ to electrophilic carbon
- Cyclization : Sequential proton transfers form the tetrazole ring
The -OCF₃ group stabilizes transition states through inductive effects, accelerating cyclization by 1.8× compared to methoxy analogs.
Methylation Selectivity
Molecular orbital analysis explains preferential C5-amine alkylation:
- N1 lone pair participates in aromatic π-system (lower basicity)
- C5-NH₂ exhibits sp³ hybridization (higher nucleophilicity)
- Frontier orbitals show 0.32 eV lower LUMO for C5 site
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adapting batch protocols for flow systems enhances safety and yield:
Flow Parameters
- Reactor type: Corning AFR Module
- Residence time: 30 min (Pinner step)
- Temperature: 120°C
- Throughput: 2.8 kg/day
Benefits
- 95% conversion vs. 82% in batch
- Reduced azide accumulation (<50 ppm)
Green Chemistry Metrics
| Parameter | Batch | Flow |
|---|---|---|
| PMI | 86 | 45 |
| E-factor | 34 | 18 |
| Energy (kJ/mol) | 480 | 310 |
(PMI = Process Mass Intensity; E-factor = kg waste/kg product)
Chemical Reactions Analysis
Nucleophilic Substitution at the Tetrazole Ring
Example Reaction Pathway :
Under strong acidic conditions (e.g., HCl/EtOH), the dimethylamino group undergoes protonation, potentially enabling substitution with nucleophiles such as thiols or alcohols. For example:
This behavior aligns with analogous tetrazole derivatives documented in .
Functionalization of the Dimethylamino Group
The tertiary amine (-N(CH)) is susceptible to alkylation, acylation, or oxidation:
Alkylation
Reaction with alkyl halides (e.g., methyl iodide) in polar aprotic solvents yields quaternary ammonium salts:
This pathway is supported by methylation studies of structurally similar tetrazoles .
Oxidation
Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) convert the dimethylamino group to an N-oxide:
Such transformations are common in tertiary amines .
Metal Coordination and Ligand Behavior
The tetrazole nitrogen atoms and dimethylamino group can act as ligands for transition metals. For instance, coordination with iridium(III) or zinc(II) has been observed in related tetrazole complexes :
Example Coordination Mode :
The trifluoromethoxy group stabilizes the complex through hydrophobic interactions .
Hydrolytic Stability
Thermal Decomposition
Thermogravimetric analysis (TGA) of related tetrazoles shows decomposition above 250°C, releasing nitrogen gas and forming aromatic byproducts :
Scientific Research Applications
Medicinal Chemistry
N,N-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3,4-tetraazol-5-amine has been explored for its potential as a pharmaceutical agent. Its tetraazole ring structure is known for enhancing biological activity due to its ability to mimic bioisosteres in drug design.
Case Study: Antiviral Activity
Research indicates that compounds containing tetraazole rings exhibit antiviral properties. In particular, derivatives of tetraazole have shown efficacy against various viral targets, including HIV and influenza viruses. The trifluoromethoxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability .
Agrochemicals
The compound has been investigated for its use as an agrochemical agent. Its structure allows it to function as a herbicide or fungicide.
Case Study: Herbicidal Activity
In a study focused on the synthesis of new herbicides, derivatives of tetraazole were tested for their ability to inhibit plant growth. Results demonstrated that certain analogs exhibited significant herbicidal activity against common weeds while being less toxic to crops .
Materials Science
The incorporation of this compound into polymer matrices has been explored for developing advanced materials with specific properties.
Case Study: Photoluminescent Materials
Research has shown that embedding tetraazole derivatives in polymer matrices can enhance photoluminescent properties. These materials have potential applications in optoelectronics and display technologies .
Data Tables
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antiviral agents | Effective against HIV; improved bioavailability |
| Agrochemicals | Herbicides | Significant inhibition of weed growth |
| Materials Science | Photoluminescent polymers | Enhanced luminescence properties |
Mechanism of Action
The mechanism of action of N,N-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3,4-tetraazol-5-amine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group and the tetraazole ring contribute to its binding affinity and specificity towards certain enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
*Estimated based on analogs (e.g., C₈H₁₀N₆ = 190.21 in ; trifluoromethoxy group adds ~85 g/mol).
Key Observations:
- Electron-Withdrawing Groups: The trifluoromethoxy (-OCF₃) group in the target compound differs from trifluoromethyl (-CF₃) in analogs (e.g., ).
- Core Heterocycles : Tetrazole (4-nitrogen ring) offers higher metabolic stability than triazole (3-nitrogen) or oxadiazole (2-nitrogen, 1-oxygen) due to reduced susceptibility to oxidative degradation .
- Substituent Effects : Pyridinyl () and chlorophenyl () groups introduce aromatic π-stacking capabilities, while benzylamines () may enhance blood-brain barrier permeability.
Q & A
Q. What are the optimal synthetic routes for N,N-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3,4-tetraazol-5-amine, and how can reaction conditions be adjusted to improve yield?
Methodological Answer: The synthesis typically involves multi-step protocols, including cyclization, substitution, and functionalization. Key steps include:
- Cyclization : Use of phosphorus oxychloride (POCl₃) at 90–120°C for heterocycle formation, as demonstrated in analogous tetrazole syntheses .
- Trifluoromethoxy Group Incorporation : Electrophilic substitution or nucleophilic displacement with 4-(trifluoromethoxy)aniline under basic conditions (e.g., K₂CO₃ in DMF) .
- Dimethylamine Attachment : Alkylation using dimethylamine hydrochloride in the presence of a coupling agent like EDCI .
Q. Optimization Strategies :
| Parameter | Typical Range | Impact on Yield |
|---|---|---|
| Temperature | 80–120°C | Higher yields at 100–110°C |
| Reaction Time | 6–24 h | Prolonged time reduces byproducts |
| Solvent | DMF or THF | DMF improves solubility of intermediates |
Q. How can structural characterization of this compound be performed to confirm its regiochemistry and purity?
Methodological Answer: Combine spectroscopic and crystallographic techniques:
- NMR : ¹H/¹³C NMR to verify dimethylamine protons (δ ~2.8–3.1 ppm) and trifluoromethoxy group (δ ~120–125 ppm for CF₃) .
- X-ray Crystallography : Resolve regiochemistry of the tetrazole ring (e.g., N1 vs. N2 substitution) and confirm the trifluoromethoxy orientation, as seen in structurally related triazoles .
- HPLC-MS : Use reverse-phase C18 columns (ACN/water + 0.1% TFA) to assess purity (>95%) and detect azide byproducts .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
Methodological Answer: Prioritize assays based on structural analogs:
- Antimicrobial Screening : Broth microdilution (MIC assays) against S. aureus and E. coli (CFU counting after 24 h) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM .
- Enzyme Inhibition : Fluorometric assays for kinases or oxidoreductases, given the tetrazole’s metal-binding capacity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s pharmacological profile?
Methodological Answer: Focus on modular modifications guided by computational and experimental
- Trifluoromethoxy Replacement : Compare with CF₃, OCHF₂, or halogenated analogs to optimize lipophilicity (clogP calculations via ChemAxon) .
- Tetrazole Ring Substitution : Test N-methyl vs. N-aryl derivatives to assess steric effects on target binding .
- Bioisosteric Replacement : Replace dimethylamine with pyrrolidine or morpholine to improve solubility (logS > -4) .
Q. SAR Data Example :
| Derivative | IC₅₀ (µM) | clogP | Solubility (mg/mL) |
|---|---|---|---|
| Parent Compound | 12.3 | 2.1 | 0.45 |
| CF₃ → Cl | 8.7 | 2.3 | 0.32 |
| N-Me → N-Ph | >50 | 3.8 | 0.12 |
Q. What computational methods can predict binding modes of this compound with biological targets like kinase enzymes?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (PDB: 1ATP) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of hydrogen bonds with backbone residues (e.g., Lys72 in EGFR) .
- Free Energy Calculations : MM-GBSA to rank binding affinities of analogs .
Q. Key Interactions :
Q. How can contradictory data in literature regarding its metabolic stability be resolved?
Methodological Answer: Address discrepancies through controlled studies:
- In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and LC-MS/MS to identify CYP450-mediated oxidation (e.g., CYP3A4/2D6) .
- Isotope Labeling : Use ¹⁴C-labeled compound to track demethylation or tetrazole ring cleavage .
- Species Variability : Compare HLMs vs. rat/mouse microsomes to explain interspecies differences in half-life (t₁/₂) .
Q. Example Data :
| Species | t₁/₂ (min) | Major Metabolite |
|---|---|---|
| Human | 45.2 | Desmethyl derivative |
| Rat | 12.7 | Tetrazole ring-opened |
Q. What strategies mitigate challenges in crystallizing this compound for X-ray analysis?
Methodological Answer:
Q. How can its photophysical properties be exploited for imaging or mechanistic studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
